molecular formula C19H23N5O3S B537807 O6-Cyclohexylmethylguanine deriv. 30

O6-Cyclohexylmethylguanine deriv. 30

Cat. No. B537807
M. Wt: 401.5 g/mol
InChI Key: HDNMVIDGHCLPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NU6155 is a potent CDK2 inhibitor.

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

O6-Cyclohexylmethylguanine derivatives have been identified as potent inhibitors of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2), critical in regulating cell division and having implications in cancer therapy. This was demonstrated through a structure-based drug discovery program, highlighting the importance of the hydrogen bonding N(2)-NH group and an aromatic N(2)-substituent for potency. The addition of a group capable of donating a hydrogen bond further enhances potency. X-ray crystal structures were used to understand activity trends (Hardcastle et al., 2004).

Modulation of DNA Repair Enzymes

Various O6-alkylguanine derivatives, including O6-Cyclohexylmethylguanine derivatives, modulate the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Their interaction with this enzyme increases tumor cell sensitivity to chloroethylnitrosoureas, a class of chemotherapeutic agents. These derivatives, by depleting MGMT, may play a role in cancer therapy (Mineura et al., 1994).

Development of Imaging Agents

O6-Benzylguanine derivatives, closely related to O6-Cyclohexylmethylguanine, have been synthesized for use as potential positron emission tomography (PET) tumor imaging agents. This development aims to image the DNA repair protein O6-alkylguanine-DNA alkyltransferase in tumors (Zheng et al., 2002).

Evaluation in Clinical Settings

The pharmacokinetics and metabolic fate of O6-Benzylguanine, a related compound, were evaluated in humans. Its effect on AGT activity in peripheral blood mononuclear cells was studied, providing insights into its potential use in enhancing the effectiveness of nitrosoureas in tumor-cell lines (Dolan et al., 1998).

Super-Resolution Microscopy Applications

A photoswitchable O6-benzylguanine derivative was introduced for super-resolution microscopy of SNAP-tagged proteins. This development allows imaging of biological structures at the nanoscale, demonstrating the utility of these derivatives in advanced biological imaging techniques (Dellagiacoma et al., 2010).

properties

IUPAC Name

6-(cyclohexylmethoxy)-N-(4-methylsulfonylphenyl)-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-28(25,26)15-9-7-14(8-10-15)22-19-23-17-16(20-12-21-17)18(24-19)27-11-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNMVIDGHCLPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclohexylmethoxy)-N-(4-methylsulfonylphenyl)-7H-purin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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